Cas no 2248268-07-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate is a specialized organic compound featuring a phthalimide-derived ester structure. Its key advantages include a stable, sterically hindered 2,2-diphenylhexanoate moiety, which enhances resistance to hydrolysis and thermal degradation. The presence of the isoindole-1,3-dione group contributes to its utility in applications requiring controlled reactivity, such as polymer modification or pharmaceutical intermediates. The compound's balanced lipophilicity and molecular rigidity make it suitable for use in formulations requiring prolonged release or targeted delivery. Its well-defined structure allows for precise functionalization, making it a valuable intermediate in synthetic organic chemistry and materials science.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate structure
2248268-07-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate
CAS No:2248268-07-5
MF:C26H23NO4
MW:413.465127229691
CID:6359509
PubChem ID:165725188
Update Time:2025-10-30

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6525903
    • 2248268-07-5
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate
    • Inchi: 1S/C26H23NO4/c1-2-3-18-26(19-12-6-4-7-13-19,20-14-8-5-9-15-20)25(30)31-27-23(28)21-16-10-11-17-22(21)24(27)29/h4-17H,2-3,18H2,1H3
    • InChI Key: CTINZCCLMDDSBT-UHFFFAOYSA-N
    • SMILES: O(C(C(C1C=CC=CC=1)(C1C=CC=CC=1)CCCC)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 413.16270821g/mol
  • Monoisotopic Mass: 413.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 620
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate

Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate (CAS: 2248268-07-5)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate (CAS: 2248268-07-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole and diphenylhexanoate structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

A key area of investigation has been the compound's role as a modulator of enzymatic activity. Preliminary in vitro studies indicate that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate exhibits inhibitory effects on specific proteases and kinases, which are critical targets in the treatment of inflammatory and oncological diseases. The compound's ability to interact with these enzymes is attributed to its structural flexibility and the presence of functional groups that facilitate binding to active sites.

Further research has explored the pharmacokinetic profile of this compound. Recent findings suggest that it possesses favorable absorption and distribution properties, with moderate metabolic stability. These characteristics make it a viable candidate for further optimization and preclinical development. Additionally, studies have highlighted its potential as a prodrug, with the isoindole moiety serving as a cleavable group that enhances bioavailability.

In the context of drug discovery, synthetic approaches to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate have been refined to improve yield and purity. Novel catalytic methods and green chemistry techniques have been employed to streamline its production, addressing previous challenges related to scalability and environmental impact. These advancements are expected to facilitate larger-scale studies and eventual clinical trials.

The therapeutic potential of this compound extends beyond its enzymatic modulation. Recent in vivo studies have demonstrated its efficacy in animal models of chronic pain and neurodegenerative disorders. The compound's ability to cross the blood-brain barrier and exert neuroprotective effects positions it as a promising candidate for central nervous system (CNS) therapies. Researchers are now investigating its mechanisms of action in greater detail, with a focus on its interactions with neurotransmitter systems and inflammatory pathways.

Despite these promising findings, challenges remain in the development of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate as a therapeutic agent. Issues such as potential off-target effects and long-term toxicity require further investigation. Ongoing studies are employing advanced computational modeling and high-throughput screening to address these concerns and optimize the compound's safety profile.

In conclusion, the recent research on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate (CAS: 2248268-07-5) underscores its potential as a versatile and pharmacologically active molecule. Continued exploration of its properties and applications is likely to yield significant contributions to the fields of chemical biology and drug development. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.

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